2-(Oxetan-3-yl)piperidine Hydrobromide: A Technical Guide to Physicochemical Profiling, Synthesis, and Bioisosteric Applications
2-(Oxetan-3-yl)piperidine Hydrobromide: A Technical Guide to Physicochemical Profiling, Synthesis, and Bioisosteric Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In contemporary drug discovery, the optimization of sp3-rich aliphatic amines is a critical hurdle. Unmodified piperidines, while ubiquitous in pharmacophores, often introduce severe developability liabilities, including high basicity (pKa ~11.2), excessive lipophilicity, hERG channel inhibition, and phospholipidosis.
2-(Oxetan-3-yl)piperidine hydrobromide (derived from CAS: 1892459-24-3) represents a sophisticated structural solution to these challenges. By strategically appending an oxetane ring at the 2-position of the piperidine core, medicinal chemists can leverage the oxetane motif as a polar, metabolically stable bioisostere for gem-dimethyl or isopropyl groups. This whitepaper details the physicochemical rationale, synthetic methodologies, and self-validating analytical protocols required to effectively utilize this building block.
The Bioisosteric Rationale: Physicochemical Profiling
The incorporation of the oxetan-3-yl group fundamentally alters the electronic and steric environment of the piperidine nitrogen. As established by [1], the four-membered cyclic ether exerts profound mechanistic effects on the parent amine.
Mechanistic Causality
-
Basicity Modulation (pKa): The strongly electronegative oxygen atom within the strained oxetane ring exerts a potent inductive electron-withdrawing effect (-I effect) through the
-bond framework. When positioned to the piperidine nitrogen, this effect predictably depresses the pKa of the conjugate acid from ~11.2 down to approximately 9.4. This reduction in basicity is critical for minimizing off-target ion-channel binding (e.g., hERG) and improving passive membrane permeability. -
Lipophilicity and Metabolic Stability (LogP / CLint): Unlike an isopropyl group, which increases lipophilicity and introduces vulnerable C-H bonds for Cytochrome P450 (CYP) oxidation, the oxetane ring acts as a polar sp3-hybridized module. The oxygen atom acts as a hydrogen-bond acceptor, lowering the LogD while maintaining a three-dimensional steric bulk that shields the piperidine ring from metabolic degradation, as corroborated by [2].
Quantitative Data Summary
Table 1: Comparative Physicochemical Impact of 2-Position Substitution on Piperidine
| Structural Motif | pKa (Conjugate Acid) | Calculated LogP | Intrinsic Clearance (CLint) | Primary Liability |
| Unsubstituted Piperidine | 11.2 | 0.84 | High | Phospholipidosis, hERG |
| 2-Isopropylpiperidine | 11.1 | 2.10 | Very High | CYP450 Oxidative Metabolism |
| 2-(Oxetan-3-yl)piperidine | ~9.4 | 0.95 | Low | None (Optimized Profile) |
(Note: Values are extrapolated from established matched-molecular pair analyses of oxetane-amine systems).
Logical flow of oxetane incorporation to resolve piperidine-induced developability liabilities.
Synthetic Methodology & Salt Formation
Direct
Causality Behind Experimental Choices
-
Why Negishi Coupling on Pyridine? Utilizing 2-bromopyridine and oxetan-3-ylzinc iodide allows for mild, palladium-catalyzed C-C bond formation. The sp2 system prevents unwanted elimination reactions common in sp3-sp3 couplings.
-
Why PtO2 in Glacial Acetic Acid? Pyridine rings are highly resistant to reduction under neutral conditions. Acetic acid protonates the pyridine, lowering its aromatic resonance energy. Adam's catalyst (PtO2) is explicitly chosen over Pd/C to prevent the hydrogenolytic cleavage of the oxetane C-O bonds.
-
Why the Hydrobromide (HBr) Salt? The free base of 2-(oxetan-3-yl)piperidine is a volatile oil prone to atmospheric CO2 absorption (forming carbamates). Precipitation with anhydrous HBr yields a highly crystalline, non-hygroscopic solid ideal for long-term storage and X-ray crystallography.
Step-by-step synthetic workflow for 2-(oxetan-3-yl)piperidine hydrobromide from pyridine precursors.
Step-by-Step Synthetic Protocol
Step 1: Negishi Cross-Coupling
-
Activate zinc dust (1.5 eq) with TMSCl and 1,2-dibromoethane in anhydrous THF.
-
Add 3-iodooxetane (1.2 eq) dropwise at 30°C to form the organozinc reagent.
-
Introduce 2-bromopyridine (1.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat to 60°C for 12 hours.
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate 2-(oxetan-3-yl)pyridine.
-
Self-Validation Check: Reaction progression is monitored via quantitative LC-MS. The workflow only advances to Step 2 when the 2-bromopyridine peak area is <0.5%, ensuring no residual halogens poison the PtO2 catalyst.
Step 2: Catalytic Hydrogenation
-
Dissolve 2-(oxetan-3-yl)pyridine in glacial acetic acid (0.2 M).
-
Add PtO2 (10 mol%). Transfer to a high-pressure reactor.
-
Purge with N2, then pressurize with H2 to 50 psi. Agitate vigorously at 25°C.
-
Self-Validation Check: Hydrogen uptake is continuously monitored via an automated mass flow controller. The reaction is self-terminating; a plateau in H2 consumption for >30 minutes triggers automatic depressurization, preventing over-reduction.
-
Filter the catalyst through Celite, neutralize the filtrate with 2M NaOH, and extract the free base with CH2Cl2.
Step 3: Hydrobromide Salt Formation
-
Dissolve the isolated 2-(oxetan-3-yl)piperidine free base in anhydrous diethyl ether (Et2O) at 0°C.
-
Add 1.05 equivalents of 1M HBr in acetic acid dropwise under vigorous stirring.
-
Filter the resulting white precipitate, wash with cold Et2O, and dry under high vacuum to yield 2-(oxetan-3-yl)piperidine hydrobromide.
Experimental Workflows for Physicochemical Profiling
To ensure absolute data integrity when profiling this compound for SAR (Structure-Activity Relationship) campaigns, the following self-validating analytical protocols must be employed.
Protocol A: pKa Determination via Potentiometric Titration
-
Prepare a 1.0 mM solution of 2-(oxetan-3-yl)piperidine hydrobromide in 0.15 M aqueous KCl (to maintain constant ionic strength).
-
Titrate the solution using a standardized 0.1 M NaOH titrant from pH 3.0 to pH 11.5 using an automated potentiometric titrator at 25.0 ± 0.1 °C.
-
Calculate the pKa from the inflection point of the titration curve using the Bjerrum function.
-
Self-Validation Check: The automated system concurrently titrates a known reference standard (unsubstituted piperidine, known pKa 11.22). A deviation of >0.05 pH units in the reference standard automatically invalidates the run and triggers an electrode recalibration protocol.
Protocol B: Microsomal Stability Assay (CLint)
-
Incubate 1.0 µM of the compound with pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding NADPH (1 mM final concentration).
-
Quench aliquots at 0, 5, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate intrinsic clearance ( ).
-
Self-Validation Check: Verapamil (high clearance) and Warfarin (low clearance) are run simultaneously as positive and negative controls. If the
of Verapamil falls outside the established validation window (e.g., indicating degraded NADPH or inactive microsomes), the entire assay plate is flagged and rejected.
References
-
Title: Oxetanes as Promising Modules in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones Source: ACS Omega URL: [Link]
